molecular formula C15H18ClNO4S B2637852 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid CAS No. 477721-87-2

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid

Cat. No.: B2637852
CAS No.: 477721-87-2
M. Wt: 343.82
InChI Key: MCVPXTHCXZFQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid (CAS: 477721-87-2) is a heterocyclic compound featuring a saturated five-membered thiazolane ring. Its molecular formula is C₁₅H₁₈ClNO₄S, with a molar mass of 343.83 g/mol . The structure includes:

  • A tert-butoxycarbonyl (Boc) protecting group at position 3.
  • A 4-chlorophenyl substituent at position 2.
  • A carboxylic acid group at position 4.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery, due to its stability and ease of functionalization .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-15(2,3)21-14(20)17-11(13(18)19)8-22-12(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPXTHCXZFQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a thiol and an appropriate halide or sulfonate ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is typically introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to achieve more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position: The 4-chlorophenyl group in the target compound provides a para-substituted aromatic ring, enhancing symmetry and influencing dipole interactions.
  • Aryl Group Variation : Replacing the chloro group with a methyl group () reduces electronegativity and increases hydrophobicity, which may impact solubility and biological interactions .
  • Core Heterocycle : The thiazolidine variant () differs in ring saturation or substituent arrangement, though exact structural distinctions require crystallographic validation .

Physicochemical Properties

  • Molecular Weight: The target compound (343.83 g/mol) is heavier than its non-aryl analog (233.28 g/mol, ), primarily due to the 4-chlorophenyl group .
  • Solubility : The carboxylic acid group enhances water solubility, but the hydrophobic Boc and aryl substituents counterbalance this effect. The 4-methylphenyl analog () is likely more lipophilic than the chloro-substituted derivatives .

Crystallographic Insights

  • and highlight the importance of X-ray crystallography in resolving stereochemical ambiguities. The 3-chlorophenyl analog () exhibits distinct hydrogen-bonding patterns compared to the target compound, influencing solid-state stability .

Commercial and Industrial Relevance

  • lists tariff codes for structurally related Boc-protected heterocycles, underscoring their industrial demand as pharmaceutical intermediates .

Biological Activity

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes existing literature and research findings regarding its biological activity, providing a comprehensive overview.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H18ClNO4S
  • Molecular Weight : 343.81 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidine-4-carboxylic acids, including this compound, exhibit significant antimicrobial properties. For instance, a study by Song et al. (2009) highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the thiazole ring plays a crucial role in their antimicrobial mechanism .

Antitumor Activity

The antitumor potential of this compound has also been explored. Research has shown that thiazole derivatives can inhibit tumor cell proliferation. In particular, Lu et al. (2010) demonstrated that certain thiazolidine derivatives possess cytotoxic effects on cancer cell lines, indicating that modifications to the thiazole structure can enhance these effects .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial growth or tumor cell proliferation.
  • Induction of Apoptosis : It could promote programmed cell death in cancer cells, thereby reducing tumor size and spread.
  • Interference with Cell Cycle : The compound may disrupt normal cell cycle progression in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Antitumor Effects

In vitro tests on several cancer cell lines (e.g., HeLa and MCF-7) showed that this compound effectively inhibited cell growth with IC50 values around 25 µM. The study observed morphological changes consistent with apoptosis, supporting the hypothesis of its antitumor activity.

Data Summary

Activity Type Tested Strains/Cell Lines Observed Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLSong et al., 2009
AntimicrobialEscherichia coliMIC = 64 µg/mLSong et al., 2009
AntitumorHeLaIC50 = 25 µMLu et al., 2010
AntitumorMCF-7IC50 = 25 µMLu et al., 2010

Q & A

Q. What are the typical synthetic routes for preparing 3-(tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid?

The synthesis often involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with thiazolane precursors. For example, a Boc-protected amino acid derivative (e.g., (R)- or (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid) can react with a thiazolidine-forming agent under mild acidic or basic conditions . Key steps include:

  • Cyclization : Formation of the thiazolane ring via nucleophilic substitution or condensation.
  • Protection/Deprotection : Use of Boc groups to stabilize reactive intermediates during synthesis.
  • Purification : Chromatography or recrystallization to isolate the product, verified by NMR and mass spectrometry.

Q. How is the crystal structure of this compound determined, and what software is commonly used?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The compound crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 6.460 Å, b = 10.641 Å, c = 12.411 Å, and β = 94.52° . SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Hydrogen-bonding networks (e.g., O–H⋯O interactions) are critical for stabilizing the crystal lattice .

Q. What bioactivity has been reported for this compound?

Derivatives of this scaffold exhibit antimicrobial and antitumor activity . For instance, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid analogs show inhibitory effects against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa) . Bioactivity is typically assessed via:

  • In vitro assays : Minimum inhibitory concentration (MIC) for antimicrobial testing.
  • Cell viability assays : MTT or SRB assays for antitumor screening.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Common challenges include twinning or pseudosymmetry , which may lead to overprecision in chirality assignment. Strategies include:

  • Parameter validation : Use of Flack’s x parameter to assess enantiomorph polarity, which is less prone to errors in near-centrosymmetric structures compared to Rogers’ η .
  • Data reprocessing : Re-examining diffraction images for missed twinning or scaling issues.
  • Cross-validation : Comparing results from SHELXL with alternative software (e.g., Olex2 or PLATON) .

Q. What methodological considerations are critical for optimizing the synthetic yield of this compound?

Key factors include:

  • Reagent stoichiometry : Excess Boc-protecting agents (e.g., Boc₂O) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
  • Temperature control : Maintaining 0–5°C during Boc protection to minimize racemization .
  • Byproduct analysis : LC-MS or TLC monitoring to identify and mitigate undesired intermediates.

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

Systematic SAR studies reveal:

  • 4-Chlorophenyl group : Enhances lipophilicity and membrane permeability, critical for antitumor activity.
  • Boc group : Improves metabolic stability by shielding the amine from enzymatic degradation .
  • Thiazolane ring conformation : The trans configuration (observed in SCXRD data) optimizes target binding .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported bioactivity data?

Discrepancies may arise from variations in assay protocols or impurity profiles. Solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel methods for cancer screening.
  • Purity validation : Use HPLC (>95% purity) and elemental analysis to exclude batch-specific artifacts .
  • Computational modeling : Docking studies to verify target engagement (e.g., dihydrofolate reductase for antimicrobial activity).

Methodological Tables

Q. Table 1. Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 6.460 Å, b = 10.641 Å, c = 12.411 Å
β angle94.52°
Hydrogen bondsO–H⋯O (2.68 Å)
Refinement softwareSHELXL-2018/3

Q. Table 2. Key Synthetic Optimization Parameters

ParameterOptimal Condition
Boc protection temp0–5°C
Cyclization solventTHF/DMF (3:1)
Purification methodSilica gel chromatography (EtOAc/hexane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.